Cas no 856898-03-8 ([1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-)
[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
- 856898-03-8
- AKOS014773810
- 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- A1-39935
- 2-fluoro-4'-(trifluoromethyl)-4-biphenylamine
- MFCD18422956
- 3-fluoro-4-[4-(trifluoromethyl)phenyl]aniline
- 4-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl
- SCHEMBL3901293
-
- Inchi: 1S/C13H9F4N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
- InChI Key: GSZDNLZWLBDIFN-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC(C(F)(F)F)=CC=1)N
Computed Properties
- Exact Mass: 255.06711194Da
- Monoisotopic Mass: 255.06711194Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26Ų
[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011349-250mg |
4-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl |
856898-03-8 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A011011349-500mg |
4-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl |
856898-03-8 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A011011349-1g |
4-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl |
856898-03-8 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| abcr | AB611351-250mg |
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine; . |
856898-03-8 | 250mg |
€462.80 | 2025-04-16 | ||
| abcr | AB611351-500mg |
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine; . |
856898-03-8 | 500mg |
€638.10 | 2025-04-16 | ||
| abcr | AB611351-1g |
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine; . |
856898-03-8 | 1g |
€873.30 | 2025-04-16 |
[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Suppliers
[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
Compound Overview: [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8)
The compound [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of biaryls, which are widely used in pharmaceuticals, agrochemicals, and advanced materials due to their versatile properties. The biphenyl core of this molecule provides a rigid framework that enhances its stability and reactivity in various chemical reactions.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. The trifluoromethyl group attached to the biphenyl ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for designing drugs targeting specific biological pathways. Additionally, the fluoro substituent at position 2 further modulates the electronic environment, enhancing the molecule's ability to interact with biological systems.
From a synthetic perspective, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- is typically synthesized through a combination of coupling reactions and functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the biphenyl backbone. Researchers have also explored alternative methodologies to improve the efficiency and scalability of its synthesis, which is crucial for industrial applications.
The physical properties of this compound are well-documented. It exhibits a high melting point due to its rigid structure and strong intermolecular interactions. The presence of electron-withdrawing groups like trifluoromethyl and fluoro also influences its solubility in organic solvents, making it suitable for various analytical techniques such as chromatography and spectroscopy.
In terms of applications, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- has shown promise in the field of optoelectronics. Its electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. Recent studies have demonstrated its ability to act as an efficient electron transport material, which is critical for improving device performance and longevity.
Moreover, this compound has been investigated for its potential in catalysis. The biphenyl framework provides a platform for designing chiral catalysts with high enantioselectivity. Researchers have explored its use in asymmetric catalysis for synthesizing complex organic molecules, which is a rapidly growing area in medicinal chemistry.
Looking ahead, the demand for [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- is expected to grow as new applications are discovered. Its unique combination of electronic properties and structural rigidity positions it as a valuable building block in drug discovery and materials science. Ongoing research continues to uncover new ways to harness its potential across various industries.
In conclusion, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8) is a versatile compound with significant implications in modern chemistry. Its structure-dependent properties make it an essential tool for advancing scientific research and industrial innovation.
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